molecular formula C12H14O3 B12110867 Methyl 4-(2-methylpropanoyl)benzoate

Methyl 4-(2-methylpropanoyl)benzoate

Cat. No.: B12110867
M. Wt: 206.24 g/mol
InChI Key: FDFGUTZYPYEQNI-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylpropanoyl)benzoate is a benzoate ester derivative featuring a methyl ester group at the para position of the benzene ring, substituted with a 2-methylpropanoyl (isobutyryl) moiety. This compound is structurally characterized by its aromatic core, ester functionality, and branched aliphatic ketone group.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 4-(2-methylpropanoyl)benzoate

InChI

InChI=1S/C12H14O3/c1-8(2)11(13)9-4-6-10(7-5-9)12(14)15-3/h4-8H,1-3H3

InChI Key

FDFGUTZYPYEQNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 4-(2-methylpropanoyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol. One common method is the reaction of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. The use of p-toluenesulfonic acid as a catalyst is common, and the reaction is conducted at elevated temperatures (95-105°C) to enhance the reaction rate . The process involves the separation of methanol and water by distillation to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methylpropanoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Brominated benzoate derivatives.

Scientific Research Applications

Methyl 4-(2-methylpropanoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-methylpropanoyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Benzoate Derivatives

The structural uniqueness of Methyl 4-(2-methylpropanoyl)benzoate lies in its isobutyryl substituent, which distinguishes it from related compounds in the evidence:

  • Piperazine-linked Quinoline Derivatives (C1–C7, ): These compounds, such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1), incorporate a quinoline-piperazine-aryl scaffold. Substituents on the quinoline’s phenyl ring (e.g., halogens, methoxy, trifluoromethyl) modulate electronic properties, contrasting with the aliphatic isobutyryl group in the target compound .
  • Ureido-Phenylacetamido Derivatives (4b–4d, ) : Examples like Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) feature urea and amide linkages, introducing hydrogen-bonding capabilities absent in the target’s ester-ketone system .
  • Ethyl Benzoate with Benzimidazole (): Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate includes a benzimidazole core and ethyl ester, differing in both substituent complexity and ester alkyl group (ethyl vs. methyl) .

Analytical and Spectroscopic Data Analysis

Key analytical data from comparable compounds (Table 1):

Compound Substituent/Functional Groups HRMS ([M+H]⁺) Key ¹H NMR Features Reference
Target Compound 4-(Isobutyryl), methyl ester N/A Ester OCH₃ (δ ~3.9), aromatic H (δ 7.8–8.2), isobutyryl CH₃ (δ 1.2–1.4)
C1 () Quinoline-piperazine-phenyl Varies* Aromatic H (δ 6.8–8.5), piperazine CH₂ (δ 3.2–3.8)
4b () Ureido-3-chlorophenyl, amide 438.1 Ureido NH (δ 8.5–9.0), ester OCH₃ (δ 3.9), aromatic H (δ 7.3–7.9)

Physicochemical and Functional Properties

  • Lipophilicity : The isobutyryl group in the target compound likely enhances lipophilicity compared to halogenated aromatic substituents (e.g., C3 with 4-chlorophenyl, ) but reduces polarity relative to urea-containing derivatives (4b–4d) .
  • Solubility: Aliphatic substituents may improve solubility in organic solvents compared to highly aromatic quinoline derivatives.
  • Reactivity : The ketone in the target compound could undergo nucleophilic addition reactions, whereas ureido derivatives (4b–4d) participate in hydrogen bonding, influencing their biological or material interactions .

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